

"discovery and history of Ethyl 3-aminoheptanoate"

Author: BenchChem Technical Support Team. **Date:** January 2026

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An In-depth Technical Guide to the Synthesis and Properties of **Ethyl 3-aminoheptanoate**

Introduction: The Significance of β -Amino Esters

Ethyl 3-aminoheptanoate is a non-proteinogenic β -amino acid ester. Unlike their α -amino acid counterparts, which are the fundamental building blocks of proteins, β -amino acids and their derivatives exhibit unique structural and functional properties. Their extended backbone confers a greater conformational flexibility and resistance to enzymatic degradation, making them valuable components in the design of peptidomimetics, bioactive molecules, and novel polymers. The heptanoate moiety, a seven-carbon chain, provides a significant lipophilic character, which can be crucial for modulating the pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the synthetic routes to **Ethyl 3-aminoheptanoate**, its physicochemical properties, and the historical context of the methodologies employed in its preparation.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a molecule is paramount for its application in research and development. The following table summarizes the key computed properties of **Ethyl 3-aminoheptanoate**.

Property	Value	Source
Molecular Formula	C ₉ H ₁₉ NO ₂	[PubChem][1]
Molecular Weight	173.25 g/mol	[PubChem][1]
IUPAC Name	ethyl 3-aminoheptanoate	[PubChem][1]
CAS Number	78221-22-4	[PubChem][1]
Canonical SMILES	CCCCC(CC(=O)OCC)N	[PubChem][1]
InChI Key	JNGBZUJKBCAYEA-UHFFFAOYSA-N	[PubChem][1]
XLogP3	1.3	[PubChem][1]
Hydrogen Bond Donor Count	1	[PubChem][1]
Hydrogen Bond Acceptor Count	2	[PubChem][1]
Rotatable Bond Count	7	[PubChem][1]

Historical Context and Synthetic Methodologies

The history of **Ethyl 3-aminoheptanoate** is not one of a singular discovery but is rather embedded in the broader development of synthetic methods for β -amino esters. These methods have evolved to offer greater efficiency, stereocontrol, and substrate scope. Below are detailed discussions of the primary synthetic strategies applicable to the preparation of **Ethyl 3-aminoheptanoate**.

Catalytic Hydrogenation of β -Enamino Esters

One of the most efficient and widely used methods for the synthesis of β -amino esters is the catalytic hydrogenation of the corresponding β -enamino ester.^{[2][3][4]} This two-step approach begins with the condensation of a β -keto ester with an amine, followed by the reduction of the resulting enamine.

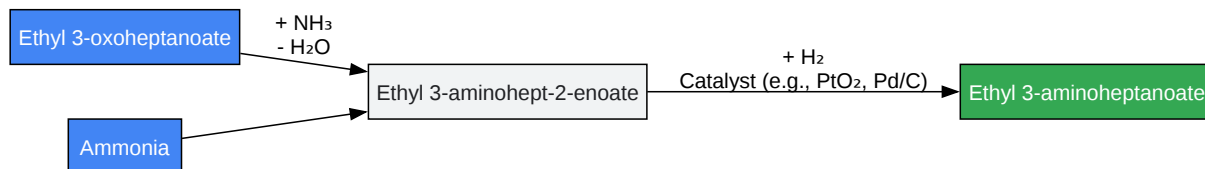
Step 1: Synthesis of Ethyl 3-aminohept-2-enoate (β -Enamino Ester Intermediate)

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl 3-oxoheptanoate (1 equivalent), ammonium acetate (1.5 equivalents), and toluene (as a solvent to facilitate azeotropic removal of water).
- Heat the mixture to reflux and monitor the reaction by TLC until the starting β -keto ester is consumed.
- Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-aminohept-2-enoate. This intermediate can often be used in the next step without further purification.

Step 2: Catalytic Hydrogenation to **Ethyl 3-aminoheptanoate**

- Dissolve the crude ethyl 3-aminohept-2-enoate in a suitable solvent such as methanol or ethyl acetate.
- Add a catalytic amount of a hydrogenation catalyst, such as Platinum(IV) oxide (PtO_2) or Palladium on carbon (Pd/C).^[2]
- Place the reaction vessel in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-50 bar).
- Stir the reaction vigorously at room temperature until hydrogen uptake ceases.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude **Ethyl 3-aminoheptanoate**.
- Purify the product by vacuum distillation or column chromatography on silica gel.

The choice of catalyst and reaction conditions can be critical for achieving high yields and, in the case of chiral enamines, high diastereoselectivity.^[2] The use of iridium catalysts has also been reported for the efficient hydrogenation of β -enamino esters under mild conditions.^[3]



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Caption: Synthesis of **Ethyl 3-aminoheptanoate** via hydrogenation of a β -enamino ester.

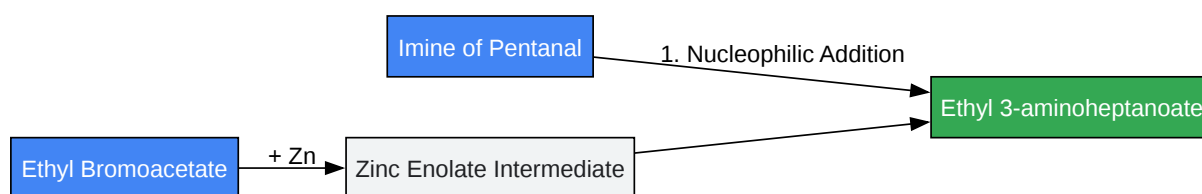
The Aza-Reformatsky Reaction

The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, traditionally involves the reaction of an α -haloester with a carbonyl compound in the presence of zinc metal to form a β -hydroxy ester.[5] A powerful extension of this reaction is the aza-Reformatsky reaction, where an imine is used as the electrophile instead of a carbonyl compound, yielding a β -amino ester.[6][7] This method provides a direct route to the carbon skeleton of **Ethyl 3-aminoheptanoate**.

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place activated zinc dust (2 equivalents).
- Add a solution of the imine derived from pentanal and a suitable amine (e.g., N-trimethylsilylimine for an unprotected primary amine product after hydrolysis) (1 equivalent) in anhydrous THF.
- To this suspension, add a solution of ethyl bromoacetate (1.2 equivalents) in anhydrous THF dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the reaction mixture at reflux until the starting imine is consumed (monitor by TLC).
- Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether or ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting **Ethyl 3-aminoheptanoate** by vacuum distillation or column chromatography.

The success of the Reformatsky reaction often depends on the activation of the zinc metal. Various methods, such as washing with dilute acid or using a zinc-copper couple, can be employed to enhance its reactivity.[5]



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Caption: Aza-Reformatsky reaction for the synthesis of **Ethyl 3-aminoheptanoate**.

The Ritter Reaction Approach

The Ritter reaction provides a method for the synthesis of N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as an alkene or an alcohol, in the presence of a strong acid.[8][9][10] While not a direct synthesis of the β -amino ester, a Ritter-type reaction followed by hydrolysis and esterification presents a plausible, albeit less direct, route.

- **Carbocation Formation:** Treat hept-2-enoic acid with a strong acid (e.g., sulfuric acid) to protonate the double bond and form a carbocation at the 3-position.
- **Nitrile Addition:** In the presence of a nitrile (e.g., acetonitrile), the nitrile nitrogen will act as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.[11]
- **Hydrolysis to Amide:** Quenching the reaction with water will hydrolyze the nitrilium ion to the corresponding N-acetyl-3-aminoheptanoic acid.

- Amide Hydrolysis: The N-acetyl group can be removed under acidic or basic conditions to yield 3-aminoheptanoic acid.
- Esterification: The final step would be a Fischer esterification of the 3-aminoheptanoic acid with ethanol in the presence of an acid catalyst to produce **Ethyl 3-aminoheptanoate**.

This multi-step approach is generally less atom-economical and more laborious than the previously described methods. However, it demonstrates the versatility of classic organic reactions in accessing such structures.



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Caption: Conceptual pathway to **Ethyl 3-aminoheptanoate** via a Ritter reaction strategy.

Conclusion and Future Perspectives

While a singular "discovery" of **Ethyl 3-aminoheptanoate** is not documented, its existence and accessibility are the results of the robust and versatile synthetic methodologies developed over more than a century of organic chemistry research. The catalytic hydrogenation of β -enamino esters and the aza-Reformatsky reaction stand out as the most practical and efficient methods for its preparation. As the demand for structurally diverse and functionally optimized molecules continues to grow, particularly in the fields of medicinal chemistry and materials science, the importance of reliable synthetic routes to compounds like **Ethyl 3-aminoheptanoate** will undoubtedly increase. Future research may focus on developing catalytic, asymmetric versions of these syntheses to access enantiomerically pure forms of this and related β -amino esters, further expanding their utility as chiral building blocks.

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- To cite this document: BenchChem. ["discovery and history of Ethyl 3-aminoheptanoate"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1611232#discovery-and-history-of-ethyl-3-aminoheptanoate]

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